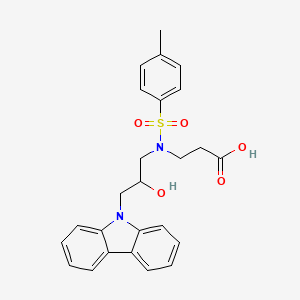

3-(N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-4-methylphenylsulfonamido)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(9H-Carbazol-9-yl)propanoic acid” is a solid substance with a molecular weight of 239.27 . It is stored in a dry room at normal temperature .

Synthesis Analysis

While specific synthesis information for the requested compound was not found, a related compound, poly[N-(3-(9H-carbazol-9-yl)propyl)-methacrylamide] (PCaPMA), has been synthesized and used as a polymer gel electrolyte in the fabrication of dye-sensitized solar cells (DSSC) .

Molecular Structure Analysis

The molecular formula of “3-(9H-Carbazol-9-yl)propanoic acid” is C15H13NO2 . Its average mass is 239.269 Da and its monoisotopic mass is 239.094635 Da .

Physical And Chemical Properties Analysis

“3-(9H-Carbazol-9-yl)propanoic acid” is a solid substance . It has a molecular weight of 239.27 . It is stored in a dry room at normal temperature .

Scientific Research Applications

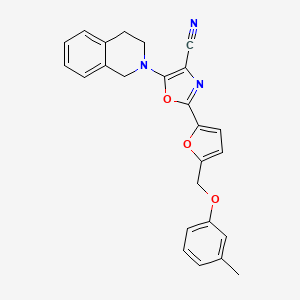

Biocatalysis in Drug Metabolism

Biocatalysis, utilizing microbial systems such as Actinoplanes missouriensis, has been applied in drug metabolism studies to generate mammalian metabolites of compounds related to 3-(N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-4-methylphenylsulfonamido)propanoic acid. This approach aids in the structural characterization of drug metabolites, especially when nuclear magnetic resonance (NMR) spectroscopy is required to determine specific metabolic changes with precision. The use of biocatalysis provides a method to produce sufficient quantities of metabolites for detailed analysis, supporting the understanding of drug metabolism in preclinical species and offering analytical standards for monitoring drug metabolites during clinical investigations (Zmijewski et al., 2006).

Alzheimer's Disease Research

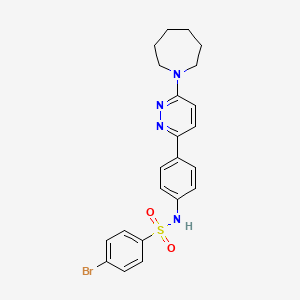

Research has been conducted on various substituted N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylsulfonamides for their potential as β-Secretase (BACE1) inhibitors, which is a significant target in the prevention and treatment of Alzheimer's Disease (AD). The modification of the arylsulfonamide moiety with benzyl substituents has led to derivatives with notable BACE1 inhibitory activity, suggesting the crucial role of the sulfonamido-portion in this process. Such studies are vital in developing more effective treatments for AD, highlighting the application of carbazole derivatives in medicinal chemistry (Bertini et al., 2017).

Antimicrobial Applications

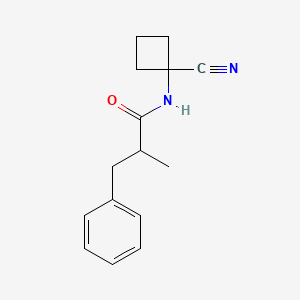

Compounds incorporating sulfamoyl moiety, such as N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide derivatives, have been synthesized and tested for their antimicrobial properties. These studies aim to develop new heterocyclic compounds that can serve as effective antimicrobial agents. The research includes the synthesis of various derivatives and their evaluation against a range of microbial strains, contributing to the discovery of new treatments for bacterial infections (Darwish et al., 2014).

Safety and Hazards

Future Directions

While specific future directions for the requested compound were not found, a related compound, poly[N-(3-(9H-carbazol-9-yl)propyl)-methacrylamide] (PCaPMA), has shown promising potential for application in bistable memory devices . The device demonstrates a remarkable lifetime and remains persistent for more than 10^4 seconds under a static voltage of 0.5 V .

properties

IUPAC Name |

3-[(3-carbazol-9-yl-2-hydroxypropyl)-(4-methylphenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O5S/c1-18-10-12-20(13-11-18)33(31,32)26(15-14-25(29)30)16-19(28)17-27-23-8-4-2-6-21(23)22-7-3-5-9-24(22)27/h2-13,19,28H,14-17H2,1H3,(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDLKKKIAVPBAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)O)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4-(2,3-Dimethoxyphenyl)-1-[(oxolan-2-yl)methyl]-3-[4-(trifluoromethyl)phenoxy]azetidin-2-one](/img/structure/B2925911.png)

![4-[butyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2925912.png)

![3-{[2-(carboxymethoxy)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2925913.png)

![1-(4-Methoxyphenethyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2925914.png)

![2-((2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2925916.png)